- New processes for the preparation of vemurafenib, World Intellectual Property Organization, , ,
Cas no 918516-27-5 (5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine)
918516-27-5 structure
Product Name:5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine
CAS 번호:918516-27-5
MF:C13H9ClN2
메가와트:228.676961660385
MDL:MFCD22682656
CID:773922
PubChem ID:58086096
Update Time:2025-10-28
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine 화학적 및 물리적 성질
이름 및 식별자
-
- 1H-Pyrrolo[2,3-b]pyridine, 5-(4-chlorophenyl)-
- 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine
- AK160999
- AX8267091
- ST24044199
- 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (ACI)
- 5-(4-Chlorophenyl)-7-azaindole
- DTXSID20728774
- MFCD22682656
- SCHEMBL410298
- AKOS024464287
- DS-9833
- CS-0158093
- DB-219150
- 1356397-48-2
- 918516-27-5
- AC-26972
- 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine
-
- MDL: MFCD22682656
- 인치: 1S/C13H9ClN2/c14-12-3-1-9(2-4-12)11-7-10-5-6-15-13(10)16-8-11/h1-8H,(H,15,16)
- InChIKey: AIRHBAXIGSQPNX-UHFFFAOYSA-N
- 미소: ClC1C=CC(C2C=C3C(NC=C3)=NC=2)=CC=1
계산된 속성
- 정밀분자량: 228.0454260g/mol
- 동위원소 질량: 228.0454260g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 1
- 중원자 수량: 16
- 회전 가능한 화학 키 수량: 1
- 복잡도: 238
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 28.7
- 소수점 매개변수 계산 참조값(XlogP): 3.6
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine 보안 정보
- 신호어:Warning
- 피해 선언: H302-H315-H319-H335
- 경고성 성명: P261-P305+P351+P338
- 저장 조건:Sealed in dry,Room Temperature
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM149295-1g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |
918516-27-5 | 95% | 1g |
$153 | 2021-06-09 | |
| Chemenu | CM149295-5g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |
918516-27-5 | 95% | 5g |
$421 | 2021-06-09 | |
| Chemenu | CM149295-10g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |
918516-27-5 | 95% | 10g |
$701 | 2021-06-09 | |
| abcr | AB449101-250 mg |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine; . |
918516-27-5 | 250MG |
€102.70 | 2023-07-18 | ||
| abcr | AB449101-1 g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine; . |
918516-27-5 | 1g |
€157.90 | 2023-07-18 | ||
| abcr | AB449101-5 g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine; . |
918516-27-5 | 5g |
€375.40 | 2023-07-18 | ||
| abcr | AB449101-10 g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine; . |
918516-27-5 | 10g |
€643.60 | 2023-07-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H59790-1g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |
918516-27-5 | 95% | 1g |
¥427.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H59790-250mg |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |
918516-27-5 | 95% | 250mg |
¥171.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H59790-5g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |
918516-27-5 | 95% | 5g |
¥1497.0 | 2023-09-07 |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water ; 24 h, 113 - 115 °C
참조
합성 방법 2
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane , Water ; reflux
참조
- Preparation of substituted phenyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanones as protein kinase inhibitors for promoting liver regeneration or reducing or preventing hepatocyte death, World Intellectual Property Organization, , ,
합성 방법 3
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene ; > 24 h, 120 °C
참조
- Synthesis and biological evaluation of selected 7-azaindole derivatives as CDK9/Cyclin T and Haspin inhibitors, Medicinal Chemistry Research, 2020, 29(8), 1449-1462
합성 방법 4
반응 조건
1.1 Reagents: Quinoline Catalysts: Chromium copper oxide (Cr2Cu2O5) ; 12 min, 220 °C
참조
- Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry, Bioorganic & Medicinal Chemistry Letters, 2013, 23(6), 1740-1742
합성 방법 5
반응 조건
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Toluene , Water ; rt → reflux; overnight, reflux
참조
- Synthesis of novel 7-azaindole derivatives containing pyridin-3-ylmethyl dithiocarbamate moiety as potent PKM2 activators and PKM2 nucleus translocation inhibitors, European Journal of Medicinal Chemistry, 2019, 170, 1-15
합성 방법 6
반응 조건
1.1 Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Reagents: Potassium tert-butoxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Water ; 3 h, 85 °C → 90 °C
1.2 Reagents: Potassium tert-butoxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Water ; 3 h, 85 °C → 90 °C
참조
- Novel processes for the preparation of vemurafenib, World Intellectual Property Organization, , ,
합성 방법 7
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 6 - 12 h, 80 °C
참조
- Design of Novel 3-Pyrimidinylazaindole CDK2/9 Inhibitors with Potent In Vitro and In Vivo Antitumor Efficacy in a Triple-Negative Breast Cancer Model, Journal of Medicinal Chemistry, 2017, 60(23), 9470-9489
합성 방법 8
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane , Water ; heated
참조
- Preparation of 1H-pyrrolo[2,3-b]pyridines as selective MKK4 kinase inhibitors for promoting liver regeneration or reducing or preventing hepatocyte death, World Intellectual Property Organization, , ,
합성 방법 9
반응 조건
1.1 Reagents: Lithium hydroxide Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; rt → 70 °C; 18 h, 70 °C; 70 °C → 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, 50 °C
참조
- Method for preparation of N-{3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl} propane-1-sulfonamide, World Intellectual Property Organization, , ,
합성 방법 10
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile , Water ; overnight, rt → 60 °C
참조
- From off-to on-target: New BRAF-inhibitor-template-derived compounds selectively targeting mitogen activated protein kinase kinase 4 (MKK4), European Journal of Medicinal Chemistry, 2021, 210,
합성 방법 11
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile , Water ; 25 - 30 °C; 6 h, 80 - 85 °C; 85 °C → 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 30 °C
참조
- An improved process for the preparation of vemurafenib, India, , ,
합성 방법 12
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Isopropanol , Water ; 5 h, 80 - 85 °C
참조
- A process for preparation of amorphous vemurafenib, India, , ,
합성 방법 13
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane , Water ; 30 min, 130 °C
참조
- Rapid, microwave-assisted organic synthesis of selective V600EBRAF inhibitors for preclinical cancer research, Tetrahedron Letters, 2012, 53(32), 4161-4165
합성 방법 14
반응 조건
1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, reflux
1.2 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; overnight, reflux
1.2 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; overnight, reflux
참조
- Pyridinopyrrole derivatives as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
합성 방법 15
반응 조건
1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 45 min, rt → 120 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 30 min, rt → 120 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 30 min, rt → 120 °C
참조
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors, Organic & Biomolecular Chemistry, 2016, 14(3), 963-969
합성 방법 16
반응 조건
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 12 h, 70 °C; 70 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
참조
- Site-Selective Decarboxylative Direct Formylation of Nitrogen Heterocycles (Azaindoles, Indoles, Pyrroles) and Anilines Utilizing Glyoxylic Acid, Advanced Synthesis & Catalysis, 2023, 365(8), 1238-1246
합성 방법 17
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 6 h, 80 °C
참조
- 3-Pyrimidinylpyrrolo[2,3-b]pyridines as anticancer agents and process for the preparation thereof, World Intellectual Property Organization, , ,
합성 방법 18
반응 조건
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane , Water ; 15 min, 25 - 30 °C
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 30 °C → 105 °C; 5 h, 100 - 105 °C
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 30 °C → 105 °C; 5 h, 100 - 105 °C
참조
- A process for the preparation of vemurafenib, India, , ,
합성 방법 19
반응 조건
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Diethyl ether , Tetrahydrofuran ; 75 min, 27 °C; 27 °C → 80 °C; 6 h, 80 °C; 80 °C → 27 °C
1.2 Reagents: Citric acid Solvents: Water ; 15 min, 27 °C
1.3 Solvents: Ethyl acetate ; 15 min, 27 °C
1.2 Reagents: Citric acid Solvents: Water ; 15 min, 27 °C
1.3 Solvents: Ethyl acetate ; 15 min, 27 °C
참조
- Process for the preparation of vemurafenib and its intermediates, India, , ,
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Raw materials
- 5-Chloro-7-azaindole
- 4-Chlorobromobenzene
- p-Chlorophenylmagnesium Bromide (1.0M in 2-Methyltetrahydrofuran)
- 2-[(E)-2-ethoxyethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 5-Bromo-7-azaindole
- (4-chlorophenyl)boronic acid
- 5-(4-CHLOROPHENYL)-3-IODOPYRIDIN-2-AMINE
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Preparation Products
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:918516-27-5)5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine
주문 번호:A851914
인벤토리 상태:in Stock
재다:5g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 07:38
가격 ($):211.0
Email:sales@amadischem.com
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine 관련 문헌
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
918516-27-5 (5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine) 관련 제품
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- 875637-16-4(Phenol, 3-[3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-)
- 875638-41-8(1H-Pyrrolo[2,3-b]pyridine, 5-(2-naphthalenyl)-3-phenyl-)
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- 104271-31-0(Imidazo[1,2-a]pyridine, 8-(4-chlorophenyl)-)
- 10299-55-5(3-phenyl-1H-pyrrolo[2,3-b]pyridine)
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추천 공급업체
Amadis Chemical Company Limited
(CAS:918516-27-5)5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine
순결:99%
재다:5g
가격 ($):211.0